molecular formula C11H18O4 B12970608 (1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid

(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B12970608
M. Wt: 214.26 g/mol
InChI Key: VVSAYHWSWJIDKR-HQJQHLMTSA-N
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Description

(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that features a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including (1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid, can be achieved using similar flow microreactor systems. These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The cyclopropane ring provides structural rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-(tert-Butoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid
  • (1S,2R)-1-(tert-Butoxycarbonyl)-2-propylcyclopropane-1-carboxylic acid

Uniqueness

(1S,2R)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is unique due to its specific combination of the tert-butoxycarbonyl group and the ethyl-substituted cyclopropane ring. This combination imparts distinct reactivity and stability characteristics, making it valuable for various synthetic applications .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(1S,2R)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m1/s1

InChI Key

VVSAYHWSWJIDKR-HQJQHLMTSA-N

Isomeric SMILES

CC[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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